Enhanced Lipophilicity (Calculated logP/π) of the 4-Bromo Substituent vs. 4-Chloro, 4-Fluoro, and Unsubstituted Analogs
The para-bromine aryl substituent in CAS 1052511-12-2 increases lipophilicity substantially compared to chloro, fluoro, and hydrogen analogs. The aromatic substituent π constant for bromine is 0.86, compared to 0.71 for chlorine, 0.14 for fluorine, and 0.00 for hydrogen [1]. This translates to a calculated logP for the neutral base that is approximately 2.8–3.2, versus ~2.5–2.9 for the 4-chloro analog and ~2.1–2.5 for the 4-fluoro analog [1]. Higher lipophilicity predicts enhanced membrane partitioning and potentially prolonged tissue retention—a critical parameter for in vivo pharmacological studies where tissue half-life and volume of distribution are key decision drivers [2].
| Evidence Dimension | Aromatic substituent hydrophobicity (π constant) and calculated logP of neutral base |
|---|---|
| Target Compound Data | π_Br = 0.86; estimated logP ≈ 2.8–3.2 (neutral base) |
| Comparator Or Baseline | 4-Cl analog: π = 0.71, logP ≈ 2.5–2.9; 4-F analog: π = 0.14, logP ≈ 2.1–2.5; 4-H analog: π = 0.00, logP ≈ 2.0–2.3 |
| Quantified Difference | Δπ = +0.15 vs. Cl; Δπ = +0.72 vs. F; estimated ΔlogP = +0.3 to +0.7 vs. Cl analog |
| Conditions | Calculated values based on Hansch-Leo fragment constants and KOWWIN estimation method |
Why This Matters
For procurement decisions, the bromo analog provides a distinct lipophilicity window that cannot be achieved with chloro or fluoro analogs, enabling SAR exploration of how increasing hydrophobicity affects target binding and pharmacokinetics.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Chapter 3: Aromatic Substituent Constants. View Source
- [2] Nandel FS, Dhaliwal RK, Singh B. Modeling, design, chiral aspects and role of para-substituents in aryloxypropranolamine based β-blockers. Indian Journal of Biochemistry & Biophysics, 1999; 36: 29-35. View Source
